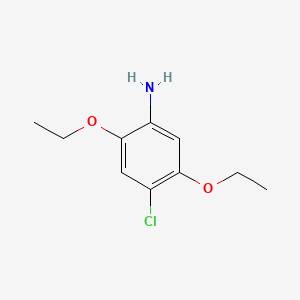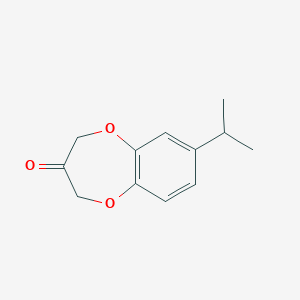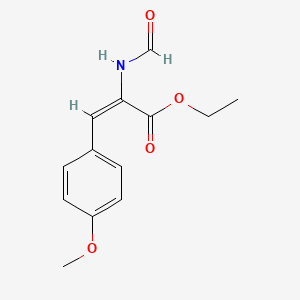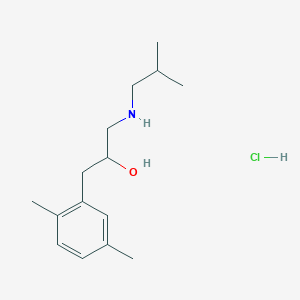
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenyl and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反応の分析
Types of Reactions
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Phenylpropanolamines: From substitution reactions.
科学的研究の応用
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride involves:
Molecular Targets: The compound primarily targets adrenergic receptors in the body.
Pathways Involved: It activates the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction.
類似化合物との比較
Similar Compounds
Phenylpropanolamine: A related compound with similar sympathomimetic effects.
Ephedrine: Another compound with similar structure and pharmacological properties.
Pseudoephedrine: Known for its use as a decongestant.
Uniqueness
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropylamino group, which may confer distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
6307-84-2 |
|---|---|
分子式 |
C15H26ClNO |
分子量 |
271.82 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-11(2)9-16-10-15(17)8-14-7-12(3)5-6-13(14)4;/h5-7,11,15-17H,8-10H2,1-4H3;1H |
InChIキー |
BRIQRWLLHUZCBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC(CNCC(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


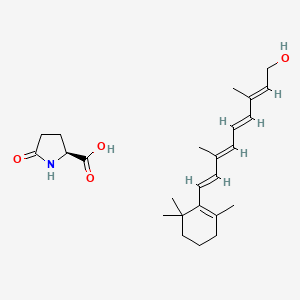
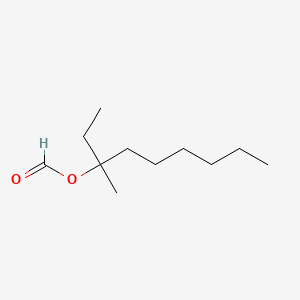

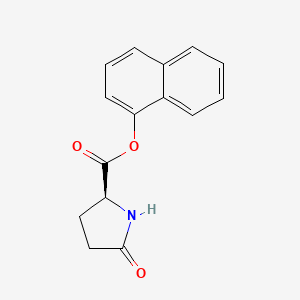
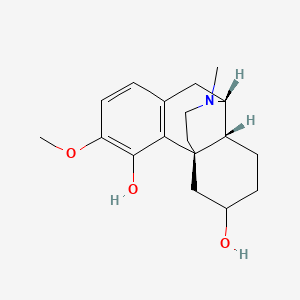
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
